1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Description
Nomenclature and Structural Classification
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene belongs to the aromatic acetal class of organic compounds, specifically categorized as a substituted benzene derivative with both methoxy and acetal functional groups. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-(1,1-dimethoxyethyl)-2-methoxybenzene, reflecting its structural arrangement where a dimethoxy-substituted ethyl group is attached to the first carbon of a benzene ring that carries a methoxy substituent at the second position. This systematic naming convention clearly delineates the compound's structural features, emphasizing the presence of three distinct methoxy groups distributed across both the aromatic ring and the aliphatic side chain.
The compound represents a specific example of acetal chemistry applied to aromatic systems, where the acetal functionality is formed through the condensation of an aldehyde with methanol under acidic conditions. Acetals are characterized by the connectivity pattern where a central carbon atom is bonded to two alkoxy groups, creating a stable yet reversible protection mechanism commonly employed in organic synthesis. The structural classification places this compound within the broader category of substituted anisole derivatives, given the presence of the methoxy group directly attached to the benzene ring.
The molecular architecture demonstrates the principle of functional group compatibility, where the electron-donating methoxy substituent on the benzene ring coexists with the acetal functionality without adverse electronic interactions. This structural arrangement provides the compound with unique reactivity patterns that distinguish it from simpler aromatic ethers or basic acetals.
Chemical Abstract Service Registry Number and Identification
The Chemical Abstract Service Registry Number for this compound is 72244-69-0, which serves as the definitive identifier for this specific molecular structure within global chemical databases. This registry number ensures unambiguous identification across various scientific publications, commercial suppliers, and regulatory frameworks. The compound is also indexed under several alternative database identifiers, including the PubChem Compound Identifier and various molecular database classifications that facilitate cross-referencing across different chemical information systems.
The registry system maintains strict standards for molecular identity verification, ensuring that the assigned number corresponds exclusively to the specific stereochemical and constitutional arrangement of this compound. This identifier system becomes particularly crucial when distinguishing between structural isomers, as closely related compounds with different substitution patterns receive distinct registry numbers despite sharing similar molecular formulas.
The standardized identification system also encompasses various International Chemical Identifier codes and Simplified Molecular Input Line Entry System notations that provide additional layers of molecular specification. These complementary identification systems work together to create a comprehensive molecular fingerprint that enables precise communication about this specific compound across international scientific and commercial communities.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₁H₁₆O₃, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, and three oxygen atoms within the molecular structure. The molecular weight is precisely calculated as 196.24 grams per mole, reflecting the cumulative atomic masses of all constituent elements. This molecular composition places the compound within the medium molecular weight range for organic molecules, providing sufficient complexity for diverse chemical applications while maintaining manageable synthetic accessibility.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Carbon Content | 67.33% |
| Hydrogen Content | 8.22% |
| Oxygen Content | 24.45% |
The elemental composition analysis reveals a carbon-rich structure with significant oxygen content, reflecting the presence of multiple methoxy functional groups. The hydrogen-to-carbon ratio of approximately 1.45 indicates a partially saturated molecular framework, consistent with the presence of an aromatic ring system combined with saturated aliphatic substituents. The oxygen content represents three discrete functional groups, each contributing to the compound's overall chemical behavior and physical properties.
The molecular weight falls within the optimal range for many synthetic applications, providing sufficient structural complexity while maintaining volatility characteristics suitable for various purification and analytical techniques. The specific arrangement of heteroatoms within the molecular framework creates distinct electronic environments that influence both intermolecular interactions and chemical reactivity patterns.
Historical Context and Discovery
The development of this compound as a distinct chemical entity emerged from the broader historical progression of acetal chemistry and aromatic substitution methodologies. The fundamental principles underlying acetal formation were established through the pioneering work of chemists studying carbonyl protection strategies, where the reversible conversion of aldehydes to acetals provided crucial synthetic utility. The specific application of acetal chemistry to substituted aromatic systems represents a natural evolution of these earlier discoveries, combining the stability of aromatic rings with the protective capabilities of acetal functionalities.
The synthesis of substituted benzene derivatives with acetal side chains gained prominence during the development of sophisticated organic synthetic methodologies, where chemists sought to create molecules with multiple functional groups that could be selectively manipulated. The historical context of this compound reflects the broader trend toward molecular complexity in organic chemistry, where researchers increasingly focused on creating molecules with precise functional group arrangements tailored for specific applications.
The discovery and characterization of this compound also coincided with advances in analytical chemistry techniques that enabled precise structural determination of complex organic molecules. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, provided the analytical foundation necessary for confirming the exact structural arrangement of substituents and functional groups within the molecule.
Position Within Acetal Compound Classification
This compound occupies a distinctive position within the acetal compound classification system, representing a specialized subclass where acetal functionality is incorporated into aromatic molecular frameworks. Acetals are fundamentally characterized by the presence of a central carbon atom bonded to two alkoxy groups, creating the characteristic connectivity pattern R₂C(OR')₂. This compound exemplifies the successful integration of acetal chemistry with aromatic substitution, demonstrating how classical functional group chemistry can be adapted to more complex molecular architectures.
The classification places this compound within the broader category of mixed acetals, where the two alkoxy substituents are identical methoxy groups, distinguishing it from asymmetric acetals that contain different alkoxy substituents. The aromatic character of the parent molecular framework adds an additional layer of classification complexity, as the compound must be considered both as an aromatic ether derivative and as an acetal-containing molecule.
Within the acetal classification hierarchy, this compound represents an advanced example of synthetic acetal chemistry, where the acetal functionality serves specific protective or reactive purposes while being incorporated into a more complex molecular framework. The presence of multiple methoxy groups throughout the molecule creates a unique electronic environment that influences both the stability of the acetal functionality and the overall reactivity of the aromatic system.
The compound's position within acetal classification also reflects its potential applications in synthetic organic chemistry, where acetal-protected intermediates serve crucial roles in multi-step synthetic sequences. The specific combination of aromatic and acetal functionalities provides synthetic chemists with a versatile molecular platform that can be selectively modified through various chemical transformations while maintaining the integrity of protected functional groups.
Properties
IUPAC Name |
1-(1,1-dimethoxyethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(13-3,14-4)9-7-5-6-8-10(9)12-2/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHULEGZKZWPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key challenge is the selective introduction of the 1,1-dimethoxyethyl group without affecting the aromatic methoxy substituent.
Acetal Formation via Reaction of Aromatic Aldehydes with Methanol
One of the most common methods to prepare 1,1-dimethoxyethyl groups is the acetalization of an aromatic aldehyde with methanol under acidic conditions. This reaction proceeds via nucleophilic addition of methanol to the aldehyde carbonyl, followed by protonation and elimination of water, yielding the dimethoxy acetal.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Methanol (excess) |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid, HCl) |
| Temperature | Room temperature to reflux (25–65 °C) |
| Reaction Time | 2–24 hours |
| Work-up | Neutralization, extraction, purification by distillation or chromatography |
This method is widely used due to its simplicity and high yields in forming 1,1-dimethoxyethyl groups on aromatic rings.
Methylation of Phenolic Hydroxyl Groups to Form Methoxy Substituents
If the starting material contains a phenol group rather than a methoxy substituent, methylation is required. This is typically achieved by:
- Reacting the phenol with methylating agents such as methyl chloride or dimethyl sulfate.
- Using strong bases (e.g., NaOH, KOH) to deprotonate the phenol, increasing nucleophilicity.
- Conducting the reaction in aqueous or organic solvents under controlled temperature and pressure.
For example, a patent (CN101811942A) describes the methylation of catechol derivatives using methyl chloride and a strong base in water under pressure (50–100 °C, 0.3–0.5 MPa, 4–10 hours), yielding dimethoxybenzene derivatives with high efficiency and environmentally friendly conditions.
Direct Conversion of Alcohols to Ethers via Lewis Acid Catalysis
In cases where the 1,1-dimethoxyethyl substituent is introduced via an alcohol intermediate, direct conversion to ethers can be achieved using Lewis acid catalysts such as boron trifluoride etherate (BF3·OEt2) in acetic acid medium. This method facilitates nucleophilic substitution on the alcohol group, enabling formation of methyl sulfones or ethers under mild conditions.
A study demonstrated that allyl alcohols derived from aldehydes could be converted to methyl sulfone derivatives using BF3·OEt2 catalysis in acetic acid at room temperature with high yields (85–95%). Although the study focuses on sulfones, the mechanism and conditions are relevant for ether formation, suggesting that similar Lewis acid catalysis could be adapted for the preparation of 1-(1,1-dimethoxy-ethyl)-2-methoxy-benzene.
Summary Table of Preparation Methods
Detailed Research Findings
Patent CN101811942A reports an environmentally friendly, high-yield method for methylation of catechol derivatives using methyl chloride and strong base in water under pressure. The reaction parameters are optimized to 50–100 °C and 0.3–0.5 MPa pressure, with reaction times of 4–10 hours. This method is applicable for preparing methoxy-substituted benzene derivatives, which are precursors to the target compound.
Research by Kumar et al. (2020) illustrates the use of BF3·OEt2 catalysis in acetic acid to convert alcohols to methyl sulfones with excellent yields and mild conditions. The reaction mechanism involves protonation of the hydroxyl group, formation of a carbocation intermediate, and nucleophilic attack by sodium methyl sulfinate. This approach highlights the role of solvent and catalyst in achieving high conversion rates and purity, which can be extrapolated to ether synthesis involving similar intermediates.
Notes on Reaction Optimization and Solvent Effects
The choice of solvent critically affects the reaction outcome. Protic solvents like acetic acid favor the formation of stable carbocation intermediates, enhancing nucleophilic substitution reactions.
Reaction times and catalyst loading must be optimized to balance yield and purity. For example, increasing BF3·OEt2 equivalents up to 1.8 improved yields up to 92%, while prolonged reaction times beyond 3 hours led to decreased yields due to side reactions.
Temperature and pressure parameters in methylation reactions influence conversion rates and environmental impact. Moderate temperatures and pressures (50–100 °C, 0.3–0.5 MPa) are sufficient for efficient methylation in aqueous media, offering a greener alternative to traditional organic solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and dimethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Research
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene has shown promise in pharmaceutical research due to its biological activity. Compounds with similar structures often exhibit:
- Antioxidant Activity : The methoxy groups can stabilize free radicals, potentially leading to applications in formulations aimed at reducing oxidative stress.
- Antimicrobial Properties : Research indicates that methoxy-substituted benzenes may inhibit the growth of certain bacteria and fungi, suggesting potential use in antimicrobial agents.
Agrochemical Development
The compound's unique structure may also contribute to its efficacy as a pesticide or herbicide. Its interaction with biological targets can be explored to develop:
- Selective Herbicides : By modifying the compound's structure, it may be possible to enhance selectivity towards specific plant species while minimizing harm to others.
- Insect Growth Regulators : The aromatic properties could be leveraged to disrupt hormonal processes in pests.
Material Science
In material science, the compound can serve as a precursor for synthesizing advanced materials such as:
- Polymer Additives : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and resistance to degradation.
- Dyes and Pigments : Its vibrant color properties make it suitable for developing dyes used in textiles and coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions. It may also interact with receptors or other proteins, influencing biological processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other methoxy-substituted benzene derivatives, differing primarily in the substituent groups attached to the aromatic ring. Below is a comparative analysis based on molecular structure, reactivity, and applications.
Substituent Group Variations
Reactivity and Functional Group Analysis
- This compound : The dimethoxyethyl group acts as a protected aldehyde or ketone, enabling controlled deprotection for subsequent reactions. Its electron-rich aromatic ring facilitates electrophilic substitution reactions .
- Halogenated Derivatives (e.g., 1-(2-Chloroethoxy)-2-methoxybenzene) : The chloro or bromo substituents enhance electrophilicity, making these compounds suitable for nucleophilic substitution reactions. For example, 1-(2-Bromoethoxy)-2-methoxy-benzene is a key intermediate in synthesizing carvedilol, a beta-blocker .
- Ethoxy Derivatives (e.g., 1-Ethoxy-2-methoxybenzene): Ethoxy groups improve solubility in non-polar solvents, making such compounds useful in fragrance formulations. Their synthesis often employs mild bases like K₂CO₃ in acetone .
- Chloromethyl Derivatives (e.g., 1-(Chloromethyl)-2-methoxy-benzene) : The chloromethyl group allows for facile benzylation reactions, critical in pharmaceutical and polymer chemistry .
Stability and Commercial Availability
- The discontinuation of this compound contrasts with the commercial availability of analogs like 1-Ethoxy-2-methoxybenzene, which remains in production due to its simpler synthesis and broader applications .
- Halogenated derivatives (e.g., bromo- or chloro-substituted) are typically more reactive but require careful handling due to toxicity and environmental concerns .
Biological Activity
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene, also known as DMEMB , is an organic compound with significant biological activities attributed to its methoxy and dimethoxy groups. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24 g/mol
The compound features a benzene ring substituted with a 1-(1,1-dimethoxy-ethyl) group at one position and a methoxy group at another. This unique structure enhances its chemical reactivity and biological activity compared to simpler analogs.
Biological Activities
Research has indicated that DMEMB exhibits several biological activities:
- Antioxidant Properties : Methoxy-substituted benzenes are often studied for their ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
- Anticancer Activity : DMEMB and its analogs have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that methoxy-substituted compounds can inhibit cell growth in murine leukemia (L1210) and human cervix carcinoma (HeLa) cells .
The biological activities of DMEMB can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to effectively neutralize free radicals.
- Cell Cycle Arrest : In studies involving cancer cells, DMEMB has been shown to induce cell cycle arrest at specific phases, particularly G2/M, which is crucial for preventing tumor proliferation .
- Enzyme Inhibition : The compound's interaction with enzymes involved in inflammatory pathways suggests that it may serve as a potential lead for developing anti-inflammatory drugs .
Comparative Analysis with Related Compounds
The following table summarizes key features of DMEMB compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₁₆O₃ | Antioxidant, anti-inflammatory, anticancer properties |
| 1-(1,1-Dimethoxy-ethyl)-4-methoxy-benzene | C₁₁H₁₆O₃ | Similar structure but different substitution pattern |
| 2-Methoxyphenol | C₈H₁₀O₂ | Lacks the dimethoxyethyl group; simpler structure |
Case Studies
Several studies have highlighted the efficacy of DMEMB in various biological contexts:
- Anticancer Study : A study evaluating the antiproliferative effects of DMEMB showed a significant reduction in cell viability in HeLa cells at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
- Anti-inflammatory Evaluation : In a model of acute inflammation, DMEMB demonstrated a dose-dependent reduction in edema formation comparable to standard anti-inflammatory drugs like diclofenac. This suggests its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related methoxybenzene derivatives. For example, Grignard reagents (e.g., alkylmagnesium bromides) can react with halogenated precursors (e.g., 2-methoxybromobenzene) under inert conditions. A typical procedure involves:
- Step 1: Preparation of the Grignard reagent (e.g., 1,1-dimethoxyethylmagnesium bromide).
- Step 2: Reaction with a palladium catalyst (e.g., Pd(PPh₃)₄) and a halogenated aromatic substrate.
- Step 3: Quenching and purification via column chromatography or recrystallization .
- Key Considerations : Optimize reaction temperature (typically 0–60°C) and solvent polarity (e.g., THF or diethyl ether) to minimize side reactions like β-hydride elimination .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- NMR :
- ¹H NMR : Identify methoxy groups (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The dimethoxyethyl moiety shows distinct splitting patterns for methylene (δ 1.2–1.8 ppm) and methine protons (δ 4.0–4.5 ppm).
- ¹³C NMR : Confirm carbonyl absence (to rule out oxidation byproducts) and verify methoxy carbons (δ 50–60 ppm) .
Q. What are the key stability considerations for storing this compound?
- Stability : The compound is stable under inert atmospheres (N₂ or Ar) but may hydrolyze in humid conditions due to the acetal-like dimethoxyethyl group.
- Storage : Use airtight containers with desiccants (e.g., molecular sieves) and store at –20°C for long-term preservation. Avoid exposure to light to prevent photodegradation of the aromatic ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in its synthesis?
- DOE Approach : Use a factorial design to test variables:
- Catalyst loading (0.5–5 mol% Pd).
- Solvent polarity (THF vs. DME).
- Reaction time (2–24 hours).
- Key Findings : Higher Pd loadings (>2 mol%) improve yields but increase costs. THF provides better solubility for Grignard reagents than DME. Reaction completion typically occurs within 12 hours at 40°C .
- Contradiction Resolution : If low yields persist despite optimized conditions, assess purity of the halogenated precursor via GC-MS to rule out impurities .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- DFT Studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The dimethoxyethyl group is electron-donating, directing nucleophiles to meta positions relative to the methoxy substituent.
- Transition State Analysis : Model SN2 mechanisms for cleavage of the dimethoxyethyl group under acidic conditions. Results correlate with experimental observations of hydrolysis rates .
Q. How to resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Case Study : If ¹H NMR shows unexpected splitting patterns for aromatic protons:
- Hypothesis 1 : Rotamers due to restricted rotation of the dimethoxyethyl group.
- Hypothesis 2 : Diastereomer formation from chiral intermediates.
- Resolution :
- Variable-temperature NMR (VT-NMR) to detect coalescence of signals (supports Hypothesis 1).
- Chiral HPLC or Mosher ester analysis to test for enantiomeric excess (supports Hypothesis 2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
